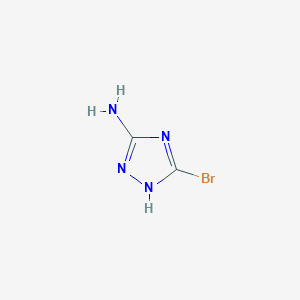

5-Bromo-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPUEUAQIHNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666708 | |

| Record name | 5-Bromo-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389122-08-1 | |

| Record name | 5-Bromo-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1H-1,2,4-triazol-3-amine, a pivotal heterocyclic building block for research and development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, and the specific substitution pattern of this compound—featuring both an amino group and a bromine atom—offers significant synthetic versatility.[1] This document details the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and key chemical reactivities. Furthermore, it explores its applications as a versatile intermediate in the synthesis of high-value molecules, particularly in the fields of drug discovery and agrochemicals.[2][3] The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Physicochemical and Structural Properties

This compound, also known as 3-Amino-5-bromo-1H-1,2,4-triazole, is a solid, typically appearing as a light beige powder.[2][3][4] Its structure features a five-membered aromatic ring containing three nitrogen atoms, functionalized with a reactive bromine atom at the C5 position and an amino group at the C3 position. This arrangement of functional groups makes it an exceptionally useful synthon.

Key Properties Summary

| Property | Value | Reference(s) |

| CAS Number | 389122-08-1 | [2][3][5][6] |

| Molecular Formula | C₂H₃BrN₄ | [2][3][4][6] |

| Molecular Weight | 162.98 g/mol | [2][3][4] |

| Appearance | Solid, Light beige powder | [4] |

| Purity | Commercially available at ≥95% | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |

| InChI Key | FSHPUEUAQIHNFD-UHFFFAOYSA-N | [4][7] |

Molecular Structure and Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H and 4H forms.[1] For this compound, the 1H-tautomer is commonly depicted. The presence of both a halogen atom and an amino group on the heterocyclic core provides distinct points for synthetic modification.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is generally achieved through the cyclization and subsequent bromination of appropriate precursors. A common strategy involves using aminoguanidine or its salts as a source for the N-C-N backbone of the triazole ring.[8] While specific proprietary methods may vary, a generalized workflow can be conceptualized. One plausible route involves the reaction of a cyano compound with a brominating agent.[3]

General Synthetic Workflow

The production of this intermediate follows a logical progression from precursor synthesis to final product isolation and quality control. The causality behind this workflow ensures that impurities from each step are removed, leading to a high-purity final product suitable for sensitive downstream applications like drug synthesis.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Conceptual Synthesis

This is a representative protocol based on established 1,2,4-triazole synthesis principles.[8]

-

Precursor Activation: A suitable precursor, such as dicyandiamide or an aminoguanidine salt, is dissolved in an appropriate solvent (e.g., water or alcohol).

-

Cyclization: The solution is treated with a reagent to facilitate ring closure. This may involve heating with an acid or base.

-

Bromination: The resulting 1H-1,2,4-triazol-3-amine is then subjected to bromination. A controlled amount of a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) is added, often in an acidic medium like acetic acid, to selectively install the bromine atom at the C5 position.

-

Isolation: The reaction mixture is neutralized, and the crude product precipitates. It is then collected by filtration.

-

Purification: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product with high purity.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its trifunctional reactivity. The exocyclic amine, the bromo substituent, and the ring nitrogens all serve as handles for diverse chemical transformations. This allows for the systematic and modular construction of complex molecular architectures.

Caption: Key reactivity sites for synthetic derivatization.

Reactions at the Amino Group (-NH₂)

The 3-amino group behaves as a typical nucleophilic primary amine. It can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Condensation: Formation of Schiff bases (imines) upon reaction with aldehydes and ketones.[9]

These reactions are fundamental for attaching various side chains and pharmacophores to the triazole core.

Reactions at the Bromo Group (-Br)

The bromine atom at the C5 position is the most valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a substituted amino group.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

The ability to perform these transformations allows for the creation of large, diverse libraries of compounds for screening.[1][11]

Reactions at the Triazole Ring Nitrogens

The nitrogen atoms within the triazole ring can be alkylated, most commonly at the N1 or N2 positions. This modification can significantly impact the molecule's steric and electronic properties, as well as its solubility and metabolic stability, which are critical parameters in drug design.[12]

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material or intermediate.[3] Its utility spans multiple industries, primarily pharmaceuticals and agrochemicals.

-

Drug Discovery: The compound is a key building block for synthesizing molecules with potential therapeutic effects, including anticancer, antibacterial, and antiviral agents.[1][2][3] The 1,2,4-triazole nucleus is a known bioisostere for esters and amides, offering improved metabolic stability.[1] Many derivatives have been synthesized and tested against various cancer cell lines.[11][13]

-

Agrochemicals: Its structure can be incorporated into new pesticides. By combining the triazole core with other active groups, novel pesticides with high efficiency and low toxicity can be developed.[2][3]

-

Materials Science: Heterocyclic compounds like this can be used in the development of organic materials with specific electronic or photophysical properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Pictogram: GHS07 (Exclamation Mark)[14]

-

Hazard Statements:

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance is rooted in the synthetic utility of its three distinct reactive sites. The combination of a nucleophilic amino group, a cross-coupling-ready bromine atom, and a modifiable triazole core provides chemists with a powerful platform for generating novel molecules with diverse biological and material properties. Its established role as a precursor in the synthesis of potential pharmaceuticals and agrochemicals underscores its significance in modern chemical research and development. A thorough understanding of its chemical properties and reactivity is essential for any scientist aiming to exploit its full synthetic potential.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. getchem.com [getchem.com]

- 3. haihangchem.com [haihangchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 389122-08-1 [chemicalbook.com]

- 6. 389122-08-1|this compound|BLD Pharm [bldpharm.com]

- 7. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 16681-72-4 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the precursor 3-amino-1H-1,2,4-triazole (amitrole) and culminating in its regioselective bromination. This guide delves into the mechanistic underpinnings of the reactions, providing detailed, step-by-step experimental protocols. The content is structured to offer not just a synthetic recipe but also a deeper understanding of the chemical principles and strategic considerations involved in the synthesis of halogenated aminotriazoles.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacological properties. The introduction of a bromine atom at the C5 position of the 3-aminotriazole core, yielding this compound, provides a key functional handle for further molecular elaboration. This bromo-derivative serves as a versatile intermediate for introducing diverse functionalities through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the exploration of vast chemical space in the quest for novel drug candidates. Its applications span various therapeutic areas, including the development of anticancer and anti-angiogenesis agents. The strategic placement of the bromine atom can significantly influence the biological activity and pharmacokinetic profile of the resulting molecules.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of the readily available starting material, 3-amino-1H-1,2,4-triazole. Subsequently, this precursor undergoes a regioselective bromination to yield the target compound.

Figure 1: Overall synthetic workflow for this compound.

Experimental Procedures

Part I: Synthesis of 3-Amino-1H-1,2,4-triazole (Amitrole)

The synthesis of 3-amino-1H-1,2,4-triazole is a well-established procedure, often starting from aminoguanidine bicarbonate and formic acid.[1]

Reaction Scheme:

(NH2C(=NH)NHNH2)·H2CO3 + HCOOH → [NH2C(=NH)NHNH2·HCOOH] → C2H4N4 + 2H2O + CO2

Causality Behind Experimental Choices:

-

Aminoguanidine Bicarbonate: This is a stable and commercially available salt of aminoguanidine. The bicarbonate counterion is easily removed as carbon dioxide upon acidification.

-

Formic Acid: Serves as both the acid to neutralize the bicarbonate and the source of the carbon atom that will form the C5 position of the triazole ring.

-

Heating: The thermal cyclization of the intermediate aminoguanidine formate is a dehydration reaction that leads to the formation of the stable triazole ring.

Detailed Protocol:

-

To a suitable reaction flask, cautiously add aminoguanidine bicarbonate.

-

Slowly add formic acid to the flask. An effervescence (evolution of CO2) will be observed.

-

Once the addition is complete and the initial reaction has subsided, equip the flask with a condenser.

-

Heat the reaction mixture cautiously. The mixture will foam as gas evolution continues and the solid dissolves.

-

Maintain the temperature at approximately 120°C for several hours until the cyclization is complete.[1]

-

Cool the reaction mixture and dissolve the product in hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Evaporate the ethanol to obtain the crude 3-amino-1H-1,2,4-triazole.

-

The product can be further purified by recrystallization from ethanol.

| Parameter | Value | Reference |

| Starting Material | Aminoguanidine Bicarbonate | [1] |

| Reagent | Formic Acid | [1] |

| Reaction Temperature | ~120°C | [1] |

| Reaction Time | 5 hours | [1] |

| Purification | Recrystallization from ethanol | [1] |

| Melting Point | 157-159 °C | [2] |

Part II: Synthesis of this compound

The bromination of 3-amino-1H-1,2,4-triazole is an electrophilic aromatic substitution. The electron-donating amino group activates the triazole ring towards electrophilic attack. The C5 position is the most electron-rich and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Reaction Scheme:

C2H4N4 + C4H4BrNO2 (NBS) → C2H3BrN4 + C4H5NO2 (Succinimide)

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for more controlled bromination, minimizing over-bromination and side reactions.

-

Solvent (e.g., Acetonitrile or DMF): A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the ionic mechanism of the reaction.

-

Regioselectivity: The amino group at the C3 position is a strong activating group, directing the electrophilic bromine to the C5 position. The nitrogen atoms of the triazole ring are less nucleophilic in this context.

Detailed Protocol (Proposed Method Based on Established Principles):

-

In a round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate container, dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent.

-

Add the NBS solution dropwise to the cooled solution of 3-amino-1H-1,2,4-triazole with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Proposed Value |

| Starting Material | 3-Amino-1H-1,2,4-triazole |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | 0 °C to room temperature |

| Purification | Column Chromatography/Recrystallization |

Mechanistic Insights: The Bromination of 3-Amino-1H-1,2,4-triazole

The bromination of 3-amino-1H-1,2,4-triazole proceeds via an electrophilic aromatic substitution mechanism. The triazole ring itself is an electron-deficient system, but the presence of the strongly activating amino group at the C3 position significantly increases the electron density of the ring, making it susceptible to electrophilic attack.

The amino group directs the incoming electrophile (Br+) to the C5 position. This regioselectivity can be explained by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack at the C5 position versus attack at the nitrogen atoms. Attack at C5 allows for the positive charge to be delocalized over the nitrogen atoms of the triazole ring and the exocyclic amino group, leading to a more stable intermediate.

Figure 2: Simplified mechanism of electrophilic bromination at the C5 position.

Characterization and Validation

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show the disappearance of the proton signal at the C5 position of the starting material and the appearance of characteristic signals for the remaining protons. The ¹³C NMR spectrum will show a downfield shift for the C5 carbon due to the attachment of the bromine atom.

-

Mass Spectrometry: Will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

-

3-Amino-1H-1,2,4-triazole (Amitrole): Is a known herbicide and is classified as a potential carcinogen.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound. By first preparing 3-amino-1H-1,2,4-triazole and then performing a regioselective bromination, researchers can access this valuable building block for further synthetic endeavors. The provided protocols, grounded in established chemical principles, along with the mechanistic insights and safety information, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important heterocyclic compound.

References

An In-Depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazol-3-amine, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, synthesis, characterization, and its significant applications as a privileged scaffold in the creation of targeted therapeutics.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties.[1] The triazole core is metabolically stable and can act as a bioisostere for amide or ester groups, enhancing the pharmacokinetic profiles of drug candidates.[2] Its nitrogen atoms can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[1] The introduction of a bromine atom and an amine group, as in this compound, provides two reactive handles for further chemical modification, making it a versatile starting material for constructing diverse molecular libraries.[3]

Molecular Structure and Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its structure features a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and an amino group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₂H₃BrN₄ | [3] |

| Molecular Weight | 162.98 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Predicted pKa | 8.80 ± 0.40 | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

While specific solubility data for this compound is not extensively published, its precursor, 3-amino-1,2,4-triazole, is soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in ethyl acetate.[6] The solubility of 3-amino-1,2,4-triazole in various organic solvents follows the general trend: N-methyl-2-pyrrolidone > methanol > ethanol > n-propanol > isopropanol, acetone > 1,4-dioxane > 2-butanone > ethyl acetate, acetonitrile.[7] It is anticipated that this compound would exhibit similar solubility characteristics in polar organic solvents.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 3-amino-1,2,4-triazole, followed by a regioselective bromination.

Synthesis of 3-Amino-1,2,4-triazole

A well-established and high-yielding method for the synthesis of 3-amino-1,2,4-triazole involves the reaction of aminoguanidine bicarbonate with formic acid.

Experimental Protocol: Synthesis of 3-Amino-1,2,4-triazole

Materials:

-

Aminoguanidine bicarbonate

-

98-100% Formic acid

-

95% Ethanol

Procedure:

-

To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, cautiously add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.

-

Gently heat the foaming mixture, with continuous swirling of the flask to prevent localized overheating, until the evolution of gas ceases and a clear solution is formed.

-

Maintain the solution of aminoguanidine formate at 120°C for 5 hours.

-

After cooling the solution, add 500 mL of 95% ethanol and heat to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Evaporate the ethanol solution to dryness on a steam bath and then dry the resulting solid in an oven at 100°C.

-

The expected yield of colorless crystalline 3-amino-1,2,4-triazole is 80–81.6 g (95–97%), with a melting point of 152–156°C.[8]

-

The product can be further purified by recrystallization from ethanol.[8]

Bromination of 3-Amino-1,2,4-triazole

The introduction of a bromine atom onto the triazole ring can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds.[1] The reaction proceeds via a radical mechanism and offers a milder alternative to using elemental bromine.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

Procedure:

-

Dissolve 3-amino-1,2,4-triazole in a suitable aprotic solvent, such as acetonitrile, in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, while maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show broad singlets for the amine (NH₂) and triazole NH protons. The chemical shifts of these protons can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals for the two carbon atoms of the triazole ring. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the amine and triazole ring (typically in the range of 3100-3400 cm⁻¹), as well as C=N and C-N stretching vibrations within the heterocyclic ring.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to selectively functionalize the amino group and the bromo-substituted carbon atom.

Intermediate for Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[10] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-amino-1,2,4-triazole scaffold can be elaborated to create molecules that bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. For instance, derivatives of bromo-pyrazoles, which share structural similarities with bromo-triazoles, are key intermediates in the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of drugs being investigated for cancer therapy.[11]

Synthesis of Anticoagulants

The 1,2,4-triazole scaffold is also present in other classes of therapeutic agents. While not a direct precursor, the structural motifs are relevant to drugs like Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[12][13] The synthesis of such complex molecules often involves heterocyclic intermediates, highlighting the importance of versatile building blocks like this compound.

Agrochemicals

Beyond pharmaceuticals, derivatives of 3-amino-1,2,4-triazole are utilized in the agrochemical industry as herbicides.[6] The ability to synthesize a wide array of substituted triazoles allows for the fine-tuning of their biological activity for specific applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward preparation, coupled with the reactivity of its functional groups, provides a robust platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for researchers and drug development professionals seeking to leverage the potential of this privileged scaffold.

References

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. 389122-08-1|this compound|BLD Pharm [bldpharm.com]

- 3. haihangchem.com [haihangchem.com]

- 4. getchem.com [getchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 13. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1H-1,2,4-triazol-3-amine

Introduction

5-Bromo-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, including the triazole ring, amino group, and bromine atom, suggest potential applications as a versatile building block in the synthesis of novel therapeutic agents.[2][3][4] The 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antimicrobial, and anticancer agents.[5][6] The bromine substituent can enhance biological activity and modulate physicochemical properties such as lipophilicity, while the amino group provides a key site for further chemical modification.[4]

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful progression through the drug discovery and development pipeline. These fundamental properties directly impact formulation development, bioavailability, and ultimately, the therapeutic efficacy and safety of any resulting drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this important molecule.

Physicochemical Properties: A Starting Point

A preliminary assessment of the physicochemical properties of this compound provides a foundation for designing robust solubility and stability studies.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Formula | C₂H₃BrN₄ | Provides the elemental composition. |

| Molecular Weight | 162.98 g/mol [7] | Influences diffusion and membrane transport. |

| pKa | 8.80 ± 0.40 (Predicted) | The predicted pKa suggests the compound is a weak base. The amino group on the triazole ring is the likely site of protonation. This is critical for understanding its solubility behavior in different pH environments and for developing pH-dependent formulation strategies. |

| Appearance | White to off-white crystalline powder[8] | Basic physical characterization. |

Solubility Profiling: A Systematic Approach

A comprehensive understanding of a compound's solubility in various media is essential for formulation development. The following sections outline a systematic approach to determining the solubility of this compound.

Aqueous Solubility

Given its polar functional groups (amino and triazole nitrogens), this compound is expected to exhibit some degree of aqueous solubility. The parent compound, 3-amino-1,2,4-triazole, is soluble in water.[6][9][10] However, the bromo-substituent will likely decrease aqueous solubility compared to the parent molecule due to its lipophilic nature.

Experimental Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

pH-Solubility Profile

The predicted pKa of 8.80 suggests that the solubility of this compound will be pH-dependent. At pH values below the pKa, the amino group will be protonated, leading to increased solubility.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask solubility determination as described above in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

Solubility in Organic and Co-Solvent Systems

For formulation of poorly water-soluble compounds, understanding their solubility in organic solvents and co-solvent systems is necessary. Based on the properties of the parent compound, 3-amino-1,2,4-triazole, which is soluble in methanol and ethanol but insoluble in ether and acetone, a similar trend can be expected.[9]

Recommended Solvents for Screening:

-

Polar Protic Solvents: Methanol, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 400)

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Non-Polar Solvents: Ethyl Acetate, Dichloromethane

Experimental Workflow for Solubility Screening

Caption: Workflow for solubility determination.

Stability Profiling and Forced Degradation Studies

Assessing the chemical stability of this compound is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of a potential drug product.[12] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14]

Forced Degradation Conditions

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[12]

| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | The triazole ring may be susceptible to cleavage under strong acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | The bromine atom may undergo nucleophilic substitution by hydroxide. The amide-like character of the triazole ring could also lead to ring-opening. |

| Oxidation | 3-30% H₂O₂ at room temperature | The amino group and the electron-rich triazole ring are potential sites of oxidation. |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | Assess the intrinsic thermal stability of the molecule. |

| Photostability | Exposure to light according to ICH Q1B guidelines | The compound should be exposed to a specified illumination to determine its light sensitivity. |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

-

Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are detected.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a validated HPLC method capable of separating the parent compound from all potential degradation products.

Logical Flow for Stability-Indicating Method Development

Caption: Workflow for stability-indicating method development.

Long-Term Stability

Once the forced degradation studies have provided an initial understanding of the compound's stability profile, long-term stability studies should be initiated under ICH-recommended storage conditions.

| Study | Storage Condition |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |

The compound should be monitored at regular intervals for its physical and chemical properties, including appearance, assay, and degradation products.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a cornerstone of its preclinical development. The systematic approach outlined in this guide, from fundamental physicochemical characterization to detailed solubility profiling and robust stability assessment, provides a scientifically rigorous framework for generating the critical data needed to advance this promising molecule. By understanding and mitigating potential liabilities related to solubility and stability early in the development process, researchers can significantly enhance the probability of success in delivering a safe and effective therapeutic agent.

References

- 1. haihangchem.com [haihangchem.com]

- 2. Buy 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol [smolecule.com]

- 3. Buy 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine [smolecule.com]

- 4. Buy 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine [smolecule.com]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. labsolu.ca [labsolu.ca]

- 8. getchem.com [getchem.com]

- 9. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Applications

An Essential Heterocyclic Building Block for Modern Drug Discovery and Agrochemical Development

Introduction: The Strategic Importance of 5-Bromo-1H-1,2,4-triazol-3-amine

This compound, identified by its CAS Number 389122-08-1, is a pivotal heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its structure, which combines a reactive bromine atom and a nucleophilic amino group on a stable 1,2,4-triazole scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable synthon for constructing molecules with tailored biological activities. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this important compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 389122-08-1 | [1][2] |

| Molecular Formula | C₂H₃BrN₄ | [3] |

| Molecular Weight | 162.98 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| InChI Key | FSHPUEUAQIHNFD-UHFFFAOYSA-N | [5] |

| Storage | 2-8 °C, in a dark place under an inert atmosphere | [6] |

Safety and Handling:

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

The Emergence and Synthesis of a Key Intermediate

The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of the triazole ring, providing a handle for cross-coupling reactions and other functional group interconversions. The synthesis of this compound is often achieved through the bromination of a suitable triazole precursor or by constructing the triazole ring from bromine-containing starting materials. One general approach involves the use of cyano compounds and a brominating agent.[3]

Synthetic Pathway Overview

A plausible and commonly employed synthetic strategy for 3-amino-5-substituted-1,2,4-triazoles involves the cyclization of acylated aminoguanidine derivatives. While a specific, detailed protocol for the title compound is not extensively published in peer-reviewed journals, the general principles of 1,2,4-triazole synthesis provide a strong foundation for its preparation.

Conceptual Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from aminoguanidine.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is scarce, spectroscopic data for closely related analogs can provide valuable insights for its characterization. For instance, the proton NMR spectra of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs show characteristic signals for the aromatic protons and the NH and NH₂ groups.[9] In the case of the title compound, one would expect to observe signals corresponding to the amine and ring protons, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the tautomeric equilibrium of the triazole ring. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers upon request.[6][10]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for the synthesis of biologically active compounds. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal, anticancer, and anti-inflammatory agents.[9][11] The bromine atom serves as a convenient attachment point for introducing various substituents through cross-coupling reactions, while the amino group can be readily derivatized to form amides, ureas, and other functional groups.

This dual functionality allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the amino group can act as a nucleophile in substitution reactions, and the triazole ring can be alkylated.[12] This versatility makes it a valuable starting material for the development of new drugs and pesticides with potentially improved efficacy and safety profiles.[3]

Illustrative Derivatization Pathways:

The following diagram illustrates the key reactive sites of this compound and potential derivatization strategies.

Caption: Key derivatization pathways for this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern chemical synthesis. Its unique combination of a stable heterocyclic core with strategically placed reactive functional groups provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents and agrochemicals. As the demand for new and effective biologically active molecules continues to grow, the importance of key intermediates like this compound in driving innovation is set to increase.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 4. getchem.com [getchem.com]

- 5. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]

- 6. 389122-08-1|this compound|BLD Pharm [bldpharm.com]

- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 8. fishersci.es [fishersci.es]

- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 389122-08-1 [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Buy 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol [smolecule.com]

The Bromo-Substituted Triazole: A Versatile Scaffold for Innovation in Drug Discovery and Materials Science

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern medicinal and materials chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it a privileged scaffold in drug design.[3] The strategic introduction of a bromine atom onto the triazole ring dramatically expands its synthetic utility, creating a versatile platform for the development of novel therapeutics, advanced materials, and specialized agrochemicals. This in-depth technical guide explores the synthesis, functionalization, and diverse applications of bromo-substituted triazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable chemical entity. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illuminate the structure-activity relationships that govern the efficacy of these compounds in various applications.

The Strategic Advantage of Bromine Substitution

The presence of a bromine atom on the triazole ring is not merely an incidental feature; it is a deliberate synthetic strategy that unlocks a plethora of chemical possibilities. Bromine's role as an excellent leaving group in transition metal-catalyzed cross-coupling reactions is paramount to the versatility of these scaffolds.[3] This allows for the late-stage introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Furthermore, the electronic properties of bromine can influence the overall physicochemical characteristics of the triazole molecule, impacting its biological activity and material properties. The strategic placement of a bromine atom can modulate lipophilicity, influence binding interactions with biological targets, and tune the electronic properties of materials.

Synthetic Pathways to Bromo-Substituted Triazoles

The synthesis of bromo-substituted triazoles is accessible through several robust and well-established methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

Direct Bromination of Pre-formed Triazoles

A straightforward approach involves the direct bromination of a pre-synthesized triazole ring. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination is influenced by the existing substituents on the triazole ring and the reaction conditions.

"Click Chemistry": The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This powerful and highly reliable reaction involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne. To introduce a bromine atom, either the azide or the alkyne starting material can be functionalized with bromine.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a 1-(4-bromobutyl)-4-substituted-1H-1,2,3-triazole.[6]

Materials:

-

Organic azide (e.g., benzyl azide) (1.0 mmol, 1.0 equiv)

-

4-Bromo-1-butyne (1.05 mmol, 1.05 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol, 1 mol%)

-

Sodium ascorbate (0.05 mmol, 5 mol%)

-

Solvent: Tetrahydrofuran (THF) and Water (1:1 mixture)

Procedure:

-

In a round-bottom flask, dissolve the organic azide in the THF:H₂O solvent mixture.

-

Add sodium ascorbate to the solution, which will cause it to turn a yellow-green color.

-

Add the copper(II) sulfate pentahydrate.

-

Add 4-bromo-1-butyne to the reaction mixture via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

The Bromo-Triazole as a Synthetic Hub: Cross-Coupling Reactions

The true synthetic power of bromo-substituted triazoles lies in their ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling: Forging Aryl-Triazole Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2][7][8] This reaction is exceptionally tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. In the context of bromo-triazoles, it provides a powerful method for synthesizing polysubstituted triazoles with diverse aromatic functionalities.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Triazole

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 4-bromo-1,2,3-triazole with an arylboronic acid.[9]

Materials:

-

4-Bromo-1,2,3-triazole derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent: (e.g., Toluene, Dioxane, DMF) with water

Procedure:

-

To a reaction vessel, add the bromo-triazole, arylboronic acid, palladium catalyst, and base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and other acetylenic compounds. For bromo-triazoles, the Sonogashira coupling offers a direct route to alkynyl-substituted triazoles, which are valuable precursors for further transformations and can be key components in materials with interesting electronic properties.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromo-Triazole

This protocol outlines a general procedure for the Sonogashira cross-coupling of a 4-bromo-1,2,3-triazole with a terminal alkyne.[11]

Materials:

-

4-Bromo-1,2,3-triazole derivative (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the bromo-triazole, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Applications of Bromo-Substituted Triazoles

The synthetic versatility of bromo-substituted triazoles has led to their exploration in a wide range of applications, from life-saving pharmaceuticals to cutting-edge materials.

Medicinal Chemistry: A Scaffold for Drug Discovery

The triazole core is a well-established pharmacophore in numerous approved drugs.[1][2] The ability to readily functionalize bromo-substituted triazoles has made them attractive starting points for the discovery of new therapeutic agents.

Triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[13][14][15] These include the inhibition of key enzymes involved in cancer progression, such as kinases and carbonic anhydrases, as well as the disruption of tubulin polymerization.[13][14] Structure-activity relationship studies have shown that the nature and position of substituents on the triazole ring are critical for anticancer potency.[16][17] For instance, the presence of a bromo group on a phenyl ring attached to the triazole has been shown to be essential for the activity of certain chalcone-based anticancer agents.[16]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain triazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).

Caption: Mechanism of tubulin polymerization inhibition by bromo-triazole anticancer agents.

The triazole scaffold is a key component of several successful antifungal drugs, such as fluconazole and itraconazole.[18] Research has shown that bromo-substituted triazoles and their derivatives also possess significant antibacterial and antifungal properties.[19][20] The introduction of a bromine atom can enhance the antimicrobial activity of the parent compound.[19] For example, the presence of a bromo diphenylsulfone moiety in a 1,2,4-triazole-3-thione derivative resulted in potent activity against Bacillus cereus.[19]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity

| Moiety/Substituent | Position | Effect on Antibacterial Activity | Reference |

| Bromo group | C-6 of naphthyridinone | Enhanced activity | [19] |

| Chloro/Bromo substituents | Phenyl ring at C-3 | Good activity | [19] |

| Bromo diphenylsulfone | C-5 of triazole | Strong activity against B. cereus | [19] |

Materials Science: Engineering Functional Molecules

The tunable electronic properties and robust nature of the triazole ring make it an attractive building block for advanced materials. Bromo-substituted triazoles serve as key intermediates in the synthesis of these materials.

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in acidic environments.[5][21][22][23] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4] The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the triazole's heteroatoms and the metal's d-orbitals).[4][22] The efficiency of corrosion inhibition is influenced by the substituents on the triazole ring.

Mechanism of Corrosion Inhibition

Caption: General mechanism of corrosion inhibition by bromo-triazole derivatives.

Quantitative Data on Corrosion Inhibition Efficiency

| Triazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Tria-CO₂Et | Mild Steel | 1.0 M HCl | 95.3 | [24] |

| Tria-CONHNH₂ | Mild Steel | 1.0 M HCl | 95.0 | [24] |

| DPT | C1018 Carbon Steel | 1 M HCl | 90 | [25] |

| EPT | C1018 Carbon Steel | 1 M HCl | 92 | [25] |

| PTB | C1018 Carbon Steel | 1 M HCl | 94 | [25] |

While the application of bromo-substituted triazoles in OLEDs is an emerging area, the triazole scaffold itself is utilized in host materials for phosphorescent OLEDs (PHOLEDs).[26] The bromine atom can serve as a synthetic handle for constructing complex molecules with tailored electronic properties suitable for OLED applications, such as tuning the HOMO/LUMO energy levels for efficient charge injection and transport.[27]

Agricultural Chemistry: Protecting Crops

Triazole-based compounds are widely used as fungicides in agriculture.[28] Bromo-substituted triazoles have also been investigated for their potential as agrochemicals. For instance, certain phenolic acid triazole derivatives containing bromine have shown promising antifungal activity against various plant pathogens.[20]

Future Perspectives and Conclusion

Bromo-substituted triazoles represent a dynamic and continually evolving field of chemical research. Their synthetic accessibility, coupled with the vast potential for diversification through cross-coupling reactions, ensures their continued relevance in the quest for novel molecules with tailored properties. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of novel catalytic systems and flow chemistry. In the realm of medicinal chemistry, the exploration of bromo-triazoles as covalent inhibitors and their incorporation into targeted drug delivery systems holds significant promise. In materials science, the design of new bromo-triazole-based polymers and metal-organic frameworks could lead to materials with unprecedented electronic and photophysical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijcsi.pro [ijcsi.pro]

- 23. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [ouci.dntb.gov.ua]

- 24. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. nbinno.com [nbinno.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: A Deep Dive into 5-Bromo-1H-1,2,4-triazol-3-amine for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Core and the Strategic Role of 5-Bromo-1H-1,2,4-triazol-3-amine

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2] Its prevalence stems from its unique physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding, and can act as a bioisostere for amide or ester groups. Within the vast chemical space of triazole derivatives, this compound (CAS No: 389122-08-1, Molecular Formula: C₂H₃BrN₄) emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.[3] The strategic placement of the bromine atom at the 5-position and the amino group at the 3-position provides two orthogonal points for chemical modification, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this versatile intermediate, offering insights for its effective utilization in drug discovery programs.

Physicochemical and Structural Properties

Tautomerism: Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms. The 1H- and 4H-tautomers are the most common, and their relative populations can be influenced by the solvent and the nature of substituents.[5] Understanding the predominant tautomeric form is crucial for predicting its reactivity and intermolecular interactions.

Spectroscopic Characterization (Representative Data):

While specific spectra for the parent compound are not widely published, representative NMR data for derivatives provide insight into its characteristic signals. For example, in 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, the protons of the phenyl and bromophenyl groups appear in the aromatic region of the ¹H NMR spectrum, and the amino group protons typically appear as a broad singlet.[6] In the ¹³C NMR spectrum, the carbons of the triazole ring will have characteristic shifts, with the carbon bearing the bromine atom appearing at a distinct chemical shift.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available materials. A common strategy involves the cyclization of a guanidine derivative, followed by bromination.

Conceptual Synthetic Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Bromination of 3-Amino-1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the bromination of similar heterocyclic systems.[7]

Step 1: Synthesis of 3-Amino-1H-1,2,4-triazole

3-Amino-1H-1,2,4-triazole can be synthesized from the reaction of aminoguanidine bicarbonate with formic acid.[8][9]

-

In a round-bottom flask, a mixture of aminoguanidine bicarbonate and formic acid is heated.

-

The reaction mixture is heated cautiously to initiate the reaction, which is often accompanied by gas evolution.

-

After the initial reaction subsides, the mixture is heated at a higher temperature for several hours to ensure complete cyclization.

-

Upon cooling, the crude 3-amino-1H-1,2,4-triazole can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Bromination of 3-Amino-1H-1,2,4-triazole

-

To a solution of 3-amino-1H-1,2,4-triazole in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine is used.

-

The product is isolated by filtration or extraction after neutralization of the acid.

-

Purification is typically achieved by recrystallization from an appropriate solvent system to yield this compound as a solid.

Chemical Reactivity and Functionalization

The presence of the bromine atom and the amino group makes this compound a versatile substrate for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a similar bromo-heterocycle is as follows:[11]

-

To a reaction vessel are added this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is added.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-1,2,4-triazol-3-amine.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.[6]

Representative Protocol for Buchwald-Hartwig Amination:

A general procedure for the Buchwald-Hartwig amination of a bromo-heterocycle is as follows:[8][12]

-

A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

The vessel is sealed and purged with an inert gas.

-

An anhydrous, degassed solvent such as toluene or dioxane is added.

-

The reaction mixture is heated to 80-110 °C and stirred for several hours to overnight.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles.

Caption: General scheme for nucleophilic aromatic substitution.

Causality Behind Experimental Choices: The choice of reaction conditions (catalyst, ligand, base, solvent, and temperature) is critical for the success of these transformations. For instance, in Suzuki couplings, the choice of base is crucial for the transmetalation step. In Buchwald-Hartwig aminations, the selection of the phosphine ligand can significantly impact the reaction's efficiency and substrate scope.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The 3-amino-1,2,4-triazole scaffold is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The 5-position, functionalized via the bromine atom, can be elaborated to occupy the hydrophobic pocket of the ATP-binding site. Numerous kinase inhibitors based on the 1,2,4-triazole core have been developed, targeting enzymes such as PI3K, Aurora kinases, and others.[13][14][15]

Table 1: Representative Kinase Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| 1,3,5-Triazine Derivatives | PI3Kα | 1.2 | [14] |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 | [16] |

| Triazole Derivatives | Aurora-A | Sub-micromolar to low micromolar | [13] |

Antifungal and Antimicrobial Agents

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole. Derivatives of this compound can be synthesized and screened for their antifungal and antibacterial activities. The bromine atom can be replaced with various moieties to modulate the compound's lipophilicity and interaction with fungal or bacterial targets.[1][17]

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Class | Fungal Strain | Representative MIC (µg/mL) | Reference |

| Triazole-Thiol Derivatives | Candida albicans | - | [17] |

| Triazole Derivatives | Aspergillus fumigatus | 0.125 - 1 | [17] |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the creation of diverse molecular architectures through well-established and robust chemical transformations. The demonstrated utility of the 3-amino-1,2,4-triazole scaffold in clinically relevant drugs underscores the potential of derivatives of this bromo-intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its synthesis, reactivity, and applications, empowering researchers to leverage this powerful tool in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. haihangchem.com [haihangchem.com]

- 4. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. getchem.com [getchem.com]

- 8. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 389122-08-1|this compound|BLD Pharm [bldpharm.com]

- 12. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]